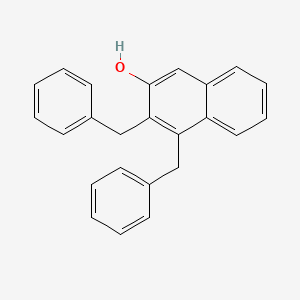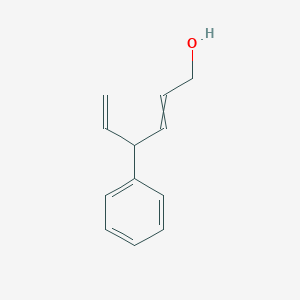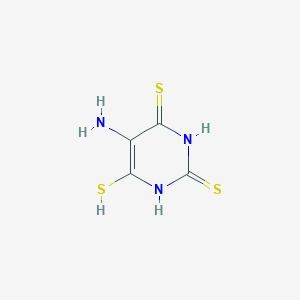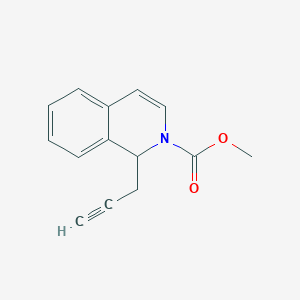
2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol is an organic compound with a complex structure that includes a benzene ring substituted with a 2-methylpropyl group and a pentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol typically involves the alkylation of a benzene ring with appropriate alkyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Friedel-Crafts Alkylation: Benzene reacts with 2-methylpropyl chloride in the presence of AlCl3 to form 2-(2-methylpropyl)benzene.
Second Alkylation: The resulting product undergoes a second Friedel-Crafts alkylation with pentyl chloride to yield 2-(2-Methylpropyl)-5-pentylbenzene.
Hydroxylation: The final step involves hydroxylation of the benzene ring at the 1,4-positions using a suitable oxidizing agent such as potassium permanganate (KMnO4) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated derivatives.
科学研究应用
2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may modulate enzyme activity, signal transduction pathways, and gene expression, contributing to its biological effects.
相似化合物的比较
Similar Compounds
2-(2-Methylpropyl)benzene-1,4-diol: Lacks the pentyl group, resulting in different chemical and biological properties.
5-Pentylbenzene-1,4-diol: Lacks the 2-methylpropyl group, affecting its reactivity and applications.
2-(2-Methylpropyl)-benzene-1,4-diol: Similar structure but without the pentyl group, leading to variations in its chemical behavior.
Uniqueness
2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol is unique due to the presence of both the 2-methylpropyl and pentyl groups, which confer distinct steric and electronic effects
属性
CAS 编号 |
116423-27-9 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC 名称 |
2-(2-methylpropyl)-5-pentylbenzene-1,4-diol |
InChI |
InChI=1S/C15H24O2/c1-4-5-6-7-12-9-15(17)13(8-11(2)3)10-14(12)16/h9-11,16-17H,4-8H2,1-3H3 |
InChI 键 |
SOZBAGRGGQHQFP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC(=C(C=C1O)CC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)

![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)

![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
![2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B14304728.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)






